1-[3-(2-Phenoxyethoxy)benzoyl]piperidine
Description
1-[3-(2-Phenoxyethoxy)benzoyl]piperidine is a synthetic piperidine derivative characterized by a benzoyl group substituted at the 3-position with a 2-phenoxyethoxy moiety. The compound’s structure combines a piperidine ring, a benzoyl core, and a flexible ethoxy linker terminating in a phenyl group. Key structural elements—such as the piperidine nitrogen, benzoyl substituents, and linker groups—play critical roles in determining its pharmacological profile compared to analogs .
Properties
Molecular Formula |
C20H23NO3 |
|---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
[3-(2-phenoxyethoxy)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C20H23NO3/c22-20(21-12-5-2-6-13-21)17-8-7-11-19(16-17)24-15-14-23-18-9-3-1-4-10-18/h1,3-4,7-11,16H,2,5-6,12-15H2 |
InChI Key |
BCMCMSGUIXVNMQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine Nitrogen Substitution
The substitution pattern on the piperidine nitrogen significantly impacts potency, selectivity, and metabolic stability:
- Small Alkyl Groups : highlights that replacing bulky groups (e.g., phenylpropyl) with small alkyl chains (e.g., isopropyl or ethyl) on the piperidine nitrogen enhances potency at neuronal nicotinic receptors (nAChRs) and eliminates off-target effects. For example, COB-3 (N-isopropyl) showed a 14-fold increase in potency compared to KAB-18 .
- Acyl/Sulfonyl Groups: In , N-acyl or N-sulfonyl substitutions on piperidine improved metabolic stability and potency in soluble epoxide hydrolase (sEH) inhibitors. The 4-trifluoromethoxyphenyl group was particularly effective, yielding IC50 values in the low nanomolar range .
- Large Alkyl/Aryl Groups : Conversely, demonstrates that antipsychotic activity requires larger substituents. Mazapertine, featuring a benzoyl-piperidine with a 4-arylpiperazine group, showed high affinity for dopamine D2 and serotonin 5-HT1A receptors .
Key Insight: The unsubstituted piperidine nitrogen in 1-[3-(2-Phenoxyethoxy)benzoyl]piperidine may limit its potency compared to N-acylated or alkylated analogs but could reduce off-target interactions observed with bulky groups .
Benzoyl Substituent Modifications
The 3-(2-phenoxyethoxy)benzoyl group distinguishes this compound from others with different benzoyl substituents:
- Biphenyl Esters and Heterocycles: notes that large benzoyl groups (e.g., biphenyl esters) paired with small alkyl chains on piperidine enhance nAChR potency. For example, PPB-6 (benzyl-succinimide substituent) exhibited improved selectivity .
- Methoxy/Phenoxy Groups: In - and 4-methoxy analogs of phencyclidine (PCP) showed high NMDA receptor affinity. The phenoxyethoxy group in this compound may similarly influence receptor binding but with extended linker flexibility .
- Urea Derivatives: describes benzoyl urea derivatives (e.g., compound 9) as NMDA receptor antagonists. The absence of a urea moiety in this compound suggests divergent mechanisms, possibly favoring non-competitive inhibition .
Key Insight: The 2-phenoxyethoxy group may enhance solubility and membrane permeability compared to rigid aryl groups, though this could reduce receptor-binding specificity .
Linker and Terminal Group Variations
The ethoxyethyl linker and terminal phenyl group influence pharmacokinetics and target engagement:
- Propoxy vs. Ethoxy Linkers: highlights piperidine derivatives with propoxy linkers (e.g., compound 3l) achieving H3R antagonism (IC50 = 7.81 nM). The shorter ethoxy linker in this compound may reduce steric hindrance but limit interactions with deeper receptor pockets .
- Chlorophenyl Termini: BF 2649 (), with a 3-(4-chlorophenyl)propoxy group, acts as a brain-penetrant histamine H1 inverse agonist.
Key Insight : The ethoxyethyl linker balances flexibility and hydrophobicity, but terminal group modifications (e.g., halogenation) could optimize target engagement .
Comparative Data Table
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